molecular formula C22H34O3 B14812696 1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol

1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol

Cat. No.: B14812696
M. Wt: 346.5 g/mol
InChI Key: NWWYVGSWIIUQAQ-UHFFFAOYSA-N
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Description

(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol is a complex organic compound with a unique structure that includes a hydroxyoctyl group, a methoxy group, and a hexahydro-cyclopenta[b]naphthalen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the hexahydro-cyclopenta[b]naphthalen core: This can be achieved through a Diels-Alder reaction followed by hydrogenation.

    Introduction of the hydroxyoctyl group: This step involves the addition of an octyl chain with a hydroxyl group, which can be done through a Grignard reaction or an alkylation reaction.

    Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the double bonds in the cyclopenta[b]naphthalen core.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of ethers or other substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions of hydroxyl and methoxy groups with biological macromolecules. It can also be used in the development of new biochemical assays.

Medicine

In medicine, (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol has potential applications as a drug candidate due to its ability to interact with various biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the presence of hydroxyl and methoxy groups.

Mechanism of Action

The mechanism of action of (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins or nucleic acids, affecting their structure and function. The compound may also interact with cell membranes, altering their properties and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3aS,9aS)-1-(2-hydroxyhexyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
  • (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-ethoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol

Uniqueness

The uniqueness of (1R,2R,3aS,9aS)-1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol lies in its specific combination of functional groups and its stereochemistry. The presence of both hydroxyl and methoxy groups in a rigid cyclopenta[b]naphthalen framework provides unique chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol

InChI

InChI=1S/C22H34O3/c1-3-4-5-6-9-17(23)14-20-18-11-15-8-7-10-22(25-2)19(15)12-16(18)13-21(20)24/h7-8,10,16-18,20-21,23-24H,3-6,9,11-14H2,1-2H3

InChI Key

NWWYVGSWIIUQAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O

Origin of Product

United States

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